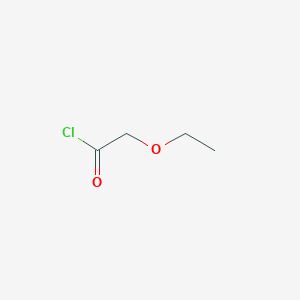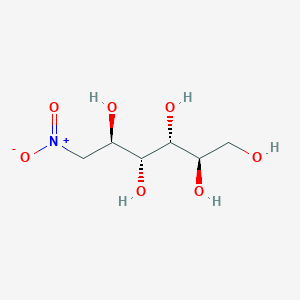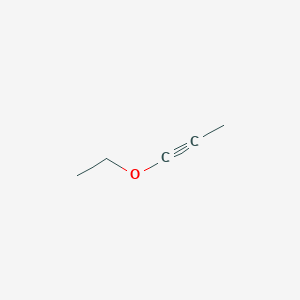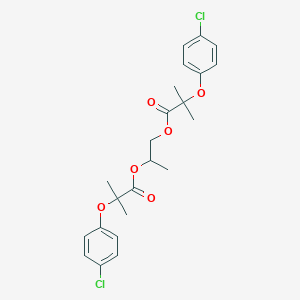
2-(2-甲基噻唑-4-基)乙腈
描述
“2-(2-Methylthiazol-4-yl)acetonitrile” is a chemical compound with the CAS Number: 13458-33-8 . It has a molecular weight of 138.19 and is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-methyl-1,3-thiazol-4-yl)acetonitrile . The InChI code is 1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 and the InChI key is RAPXHYYGOAFSEN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound is a colorless liquid with an aromatic odor . It has a boiling point of 179°F , a molecular weight of 41.1 , and a freezing point/melting point of -49°F . The vapor pressure is 73 mmHg .
科学研究应用
Medicinal Chemistry
2-(2-Methylthiazol-4-yl)acetonitrile: is a valuable compound in medicinal chemistry due to its thiazole core, a common motif in many biologically active compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . This compound can be used as a building block for synthesizing various drugs with potential therapeutic applications.
Chemical Synthesis
In chemical synthesis, 2-(2-Methylthiazol-4-yl)acetonitrile serves as an intermediate for the preparation of more complex chemical entities. Its thiazole ring can undergo various reactions, such as S-alkylation, N-alkylation, and oxidation, which are crucial steps in the synthesis of pharmaceuticals and agrochemicals .
Life Sciences Research
The thiazole derivative is used in life sciences research to study cell biology and biochemistry. It can be incorporated into small molecules that interact with biological targets, aiding in the understanding of disease mechanisms and the development of new diagnostic tools .
Material Science
2-(2-Methylthiazol-4-yl)acetonitrile: may contribute to material science by being part of the synthesis of novel organic materials. These materials could have applications in electronics, photonics, or as sensors due to the electronic properties of the thiazole ring .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar structures in complex mixtures. Its distinct chemical properties allow for precise measurements and analyses .
Chromatography
Lastly, 2-(2-Methylthiazol-4-yl)acetonitrile is relevant in chromatography as a solvent or as part of the mobile phase. Its polar nature and compatibility with various stationary phases make it suitable for high-performance liquid chromatography (HPLC) applications .
安全和危害
作用机制
Mode of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, but the specific molecular and cellular effects resulting from its action need further investigation .
属性
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXHYYGOAFSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368071 | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylthiazol-4-yl)acetonitrile | |
CAS RN |
13458-33-8 | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)







